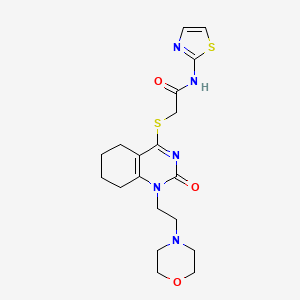

2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S2/c25-16(21-18-20-5-12-28-18)13-29-17-14-3-1-2-4-15(14)24(19(26)22-17)7-6-23-8-10-27-11-9-23/h5,12H,1-4,6-11,13H2,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLODGNGFYCWGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine derivative.

Thioether Formation: The thioether linkage is formed by reacting the quinazoline-morpholine intermediate with a thiol compound under mild conditions.

Thiazole Incorporation: The final step involves the acylation of the thioether intermediate with a thiazole derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core, potentially converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and thiazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the quinazoline core.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer or infectious diseases.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

Pathway Modulation: The compound might influence cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives with thioacetamide linkages and heterocyclic substituents have been extensively studied. Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reported bioactivities.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Solubility: The target compound’s morpholinoethyl group likely confers superior aqueous solubility compared to the sulfamoylphenyl group in Compound 5 or the hydroxyethyl in Compound 10 . Brominated analogs () exhibit higher molecular weights and reduced solubility, limiting their pharmacokinetic utility .

Bioactivity Trends :

- Thiazole/thiadiazole-containing derivatives (e.g., Compounds 10 and the target) show promise in central nervous system (CNS) targeting due to their ability to cross the blood-brain barrier .

- Analgesic activity is strongly associated with pyrazole and triazole substituents, as seen in , whereas thioacetamide-thiazole hybrids may prioritize antimicrobial or kinase-inhibitory roles.

Synthetic Complexity: The target compound’s hexahydroquinazolinone core requires multi-step synthesis, similar to Compound 10 , whereas simpler quinazolinones (e.g., Compound 5 in ) are more accessible but less metabolically stable .

Table 2: Spectral Data Comparison (Selected Compounds)

Research Findings and Gaps

- Structural Uniqueness: The target compound’s morpholinoethyl-thiazole combination is distinct from sulfamoylphenyl () or hydroxyethyl-thiadiazole () analogs, suggesting unexplored pharmacological niches.

- Data Limitations: No direct biological data (e.g., IC₅₀, MIC) are available for the target compound. Existing studies on analogs () emphasize the need for targeted assays to validate hypothesized kinase or antimicrobial activity.

- Synthetic Challenges: The hexahydroquinazolinone core requires optimization for scalability, as noted in for similar derivatives .

Biological Activity

The compound 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide (CAS Number: 898460-82-7) is a complex organic molecule that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 428.5 g/mol. The compound features a quinazoline core, a morpholine ring, and a thiazole moiety, contributing to its diverse chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N4O3S |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 898460-82-7 |

The biological activity of this compound can be attributed to several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.

- Receptor Binding : It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

- Pathway Modulation : The compound might influence cellular pathways by interacting with key proteins or nucleic acids.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of thiazole and quinazoline have demonstrated efficacy against various bacterial strains by inhibiting quorum sensing—a mechanism that bacteria use for communication and virulence factor production .

Case Study: Quorum Sensing Inhibition

A study evaluated several compounds for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. Compounds structurally related to our target exhibited IC50 values ranging from 45.5 μg/mL to 182.2 μg/mL against the LasB system, indicating promising inhibitory effects without affecting bacterial growth directly .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. For example, compounds with similar scaffolds have shown cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research Findings

A study reported that specific quinazoline derivatives induced apoptosis in human cancer cells by activating caspase pathways. This suggests that the thiazole-containing compound may also exhibit similar anticancer activity through analogous pathways.

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory properties. Compounds bearing thiazole rings have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Q & A

Q. Spectroscopy :

- IR : Confirm carbonyl (1650–1700 cm⁻¹) and thioamide (1250–1300 cm⁻¹) stretches .

- NMR : ¹H/¹³C NMR to verify morpholinoethyl protons (δ 2.4–3.2 ppm) and thiazole aromaticity .

Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks .

Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages (±0.3% tolerance) .

Q. What purification techniques are recommended for isolating the final product?

- Methods :

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) for complex mixtures .

- Purity Criteria : ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiazole or quinazolinone) influence bioactivity?

- SAR Insights :

- Thiazole Modifications : Electron-withdrawing groups (e.g., -NO₂) on thiazole enhance antimicrobial activity but reduce solubility .

- Morpholinoethyl Chain : Extending the alkyl chain improves blood-brain barrier penetration in CNS-targeted analogs .

- Experimental Design :

- Synthesize analogs with systematic substituent variations.

- Test in vitro (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify key binding interactions .

Q. How can conflicting pharmacokinetic data (e.g., solubility vs. bioavailability) be resolved?

- Contradiction Analysis :

- Issue : High logP values (predicted >3) suggest poor aqueous solubility despite good cellular uptake .

- Resolution :

Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulation .

In Vivo Validation : Compare oral vs. intravenous administration in rodent models to assess first-pass metabolism effects.

Q. What strategies address discrepancies in biological assay results across studies?

- Root Causes : Variability in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. resazurin), or compound stability.

- Mitigation :

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing .

- Stability Studies : Monitor compound degradation in PBS/DMSO via LC-MS over 24–72 hours .

Q. How can computational modeling predict target interactions?

- Methodology :

Docking Studies : Use Schrödinger Suite or GROMACS to model binding to kinases (e.g., EGFR) or tubulin .

MD Simulations : Assess binding stability over 100 ns trajectories; prioritize poses with consistent hydrogen bonds to quinazolinone carbonyl groups .

Q. What are optimal storage conditions to prevent decomposition?

- Stability Data :

- Temperature : Store at –20°C in amber vials to avoid light-induced degradation.

- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the thioacetamide moiety .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Analogous Compounds

| Compound | Substituent | IC₅₀ (µM, EGFR) | Solubility (µg/mL) | Reference |

|---|---|---|---|---|

| A | -OCH₃ | 0.45 | 12.8 | |

| B | -NO₂ | 0.32 | 5.2 | |

| C | -Cl | 0.67 | 18.5 |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) at 72 Hours | Major Degradant |

|---|---|---|

| 40°C/75% RH | 28% | Hydrolyzed thioacetamide |

| 25°C/Dark | 5% | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.